molecular formula C10H12N4 B14896613 3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile

3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B14896613
M. Wt: 188.23 g/mol
InChI Key: KRTDEVQQCYKQGD-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features both azetidine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles to a precursor compound, such as methyl 2-(azetidin-3-ylidene)acetate . This reaction is often catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the carbonitrile group.

Scientific Research Applications

3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-1-yl)pyridazine derivatives: These compounds share the azetidine and pyridazine rings but differ in their substituents.

    5,6-Dimethylpyridazine derivatives: These compounds have similar pyridazine cores but lack the azetidine ring.

Uniqueness

3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is unique due to the presence of both azetidine and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

3-(azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile

InChI

InChI=1S/C10H12N4/c1-7-8(2)12-13-10(9(7)6-11)14-4-3-5-14/h3-5H2,1-2H3

InChI Key

KRTDEVQQCYKQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCC2)C

Origin of Product

United States

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